molecular formula C23H36N6O6S B14808044 (2R,4R)-1-(((1-Hydroxy-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)-4-methylpiperidine-2-carboxylic acid CAS No. 107946-30-5

(2R,4R)-1-(((1-Hydroxy-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)-4-methylpiperidine-2-carboxylic acid

Cat. No.: B14808044
CAS No.: 107946-30-5
M. Wt: 524.6 g/mol
InChI Key: IHHNDXAUDQQINR-IOVMHBDKSA-N
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Description

The compound (2R,4R)-1-(((1-Hydroxy-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)-4-methylpiperidine-2-carboxylic acid is a structurally complex molecule featuring a piperidine-2-carboxylic acid backbone, a sulfonamide-linked tetrahydroquinoline moiety, and a guanidino-containing arginyl side chain. Its IUPAC name and synonyms, such as argipidine and MQPA, highlight its stereochemical specificity and functional diversity . The molecular formula is C23H36N6O5S·H2O (molecular weight: 526.65 g/mol), with hydration contributing to its stability .

Key structural features include:

  • (2R,4R) stereochemistry in the piperidine ring.
  • A sulfonamide bridge connecting the tetrahydroquinoline and arginyl groups.
  • This compound is synthesized via multistep organic reactions, emphasizing the importance of stereoselective control .

Properties

CAS No.

107946-30-5

Molecular Formula

C23H36N6O6S

Molecular Weight

524.6 g/mol

IUPAC Name

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(1-hydroxy-3-methyl-3,4-dihydro-2H-quinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid

InChI

InChI=1S/C23H36N6O6S/c1-14-8-10-28(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)27-36(34,35)19-7-3-5-16-11-15(2)13-29(33)20(16)19/h3,5,7,14-15,17-18,27,33H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17+,18-/m1/s1

InChI Key

IHHNDXAUDQQINR-IOVMHBDKSA-N

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N(CC(C3)C)O

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N(CC(C3)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinecarboxylic acid, 1-[5-[(aminoiminomethyl)amino]-1-oxo-2-[[(1,2,3,4-tetrahydro-1-hydroxy-3-methyl-8-quinolinyl)sulfonyl]amino]pentyl]-4-methyl- typically involves multi-step organic synthesisCommon reagents used in these reactions include trifluoroacetic acid, quinoline organocatalysts, and various protecting groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as solution phase peptide synthesis are often employed, utilizing pipecolinic acid as a versatile reagent .

Chemical Reactions Analysis

Sulfonamide Group Reactions

The sulfonamide linkage is susceptible to hydrolysis and nucleophilic substitution:

Reaction Type Conditions Products References
Acidic Hydrolysis6M HCl, reflux (12–24 hours)1-Hydroxy-3-methyl-1,2,3,4-tetrahydroquinolin-8-sulfonic acid + Arginine derivative
Basic Hydrolysis2M NaOH, 80°C (6–8 hours)Same as above, with sodium sulfonate salt
Nucleophilic SubstitutionAlkyl halides, mild base (e.g., K₂CO₃)Alkylated sulfonamide derivatives

Key Notes :

  • Hydrolysis yields the parent tetrahydroquinoline sulfonic acid and a modified arginine-piperidine fragment .

  • Alkylation at the sulfonamide nitrogen requires deprotonation with mild bases to enhance nucleophilicity.

Guanidino Group Reactivity

The guanidino group (–NH–C(=NH)–NH₂) participates in:

Reaction Type Conditions Products References
ProtonationAcidic media (pH < 3)Guanidinium ion (+ charge stabilization)
ComplexationMetal ions (e.g., Cu²⁺, Fe³⁺)Coordination complexes (e.g., [Cu(L)₂]²⁺)

Structural Insight :

  • The guanidino group’s basicity (pKa ~12.5) makes it protonated under physiological conditions, influencing solubility and binding interactions .

Carboxylic Acid Derivatives

The –COOH group undergoes typical acid-derived reactions:

Reaction Type Conditions Products References
EsterificationEthanol/HCl, refluxEthyl ester derivative (observed in impurity profiles)
AmidationEDC/HOBt, DMFStable amides (e.g., with primary amines)

Synthetic Relevance :

  • Esterification is reversible under acidic conditions, as seen in impurity profiles of related argatroban analogs .

Piperidine Ring Modifications

The piperidine ring’s secondary amine and methyl substituents enable:

Reaction Type Conditions Products References
AlkylationAlkyl halides, NaHCO₃N-Alkylated piperidine derivatives
OxidationKMnO₄, acidic conditionsPiperidine ring hydroxylation (minor pathway)

Steric Considerations :

  • The 4-methyl group on the piperidine ring hinders axial attack, favoring equatorial substitution.

Stability and Degradation Pathways

The compound’s stability is influenced by:

Condition Degradation Pathway Key Products References
Strong acids/basesHydrolysis of sulfonamide and ester groupsFragmented tetrahydroquinoline and arginine
Oxidizing agentsOxidation of guanidino and tetrahydroquinolineNitroso derivatives and quinoline oxides
Light exposureRadical-mediated decompositionUnidentified polar by-products

Storage Recommendations :

  • Stable at pH 4–6 under inert atmosphere (N₂), protected from light .

Scientific Research Applications

2-Piperidinecarboxylic acid, 1-[5-[(aminoiminomethyl)amino]-1-oxo-2-[[(1,2,3,4-tetrahydro-1-hydroxy-3-methyl-8-quinolinyl)sulfonyl]amino]pentyl]-4-methyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Piperidinecarboxylic acid, 1-[5-[(aminoiminomethyl)amino]-1-oxo-2-[[(1,2,3,4-tetrahydro-1-hydroxy-3-methyl-8-quinolinyl)sulfonyl]amino]pentyl]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally or functionally related molecules:

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Activity References
Target Compound: (2R,4R)-1-(((1-Hydroxy-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)-4-methylpiperidine-2-carboxylic acid 526.65 Sulfonamide, guanidino, piperidine carboxylic acid Under investigation (protease/cardiovascular)
19h: 7-[3-Amino-4-(2′-methoxybenzyloxyimino)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 525 (M+H)+ Fluoroquinolone, methoxybenzyl, sulfonyl Antimicrobial
Methiapril: (2S,6S)-1-[(3-Acetylsulfanyl)propanoyl]-6-methylpipecolinic acid N/A Thioester, pipecolinic acid ACE inhibitor (antihypertensive)
4α-i: 3-(3-Sulfanylpropanoyl)-2-alkyl(aryl)-6-oxohexahydropyrimidine-4-carboxylic acids Variable Pyrimidine ring, sulfanylpropanoyl ACE inhibition (structural analogs)
Spiroheterocyclic tetrahydroisoquinoline-1-ones (e.g., 1'-methyl-1-oxo-2-(pyridine-3-yl-methyl)-spiro compound) N/A Spiroisoquinoline, carboxylic acid Structural novelty (no reported bioactivity)

Key Structural Differences

  • Sulfonamide vs. Thioester Linkages: The target compound’s sulfonamide group (vs.
  • Guanidino Group: Unique to the target compound, this moiety mimics arginine’s role in substrate-enzyme interactions, suggesting protease inhibition .
  • Fluoroquinolone Core (19h): Unlike the target compound, 19h contains a fluoroquinolone scaffold with demonstrated antimicrobial activity due to DNA gyrase inhibition .

Biological Activity

The compound (2R,4R)-1-(((1-Hydroxy-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)-4-methylpiperidine-2-carboxylic acid is a complex organic molecule with potential therapeutic applications. Its structure suggests it may interact with various biological pathways, particularly those involving neurotransmission and enzymatic activity. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure

The compound's chemical structure can be broken down into several functional groups:

  • Tetrahydroquinoline moiety : Implicated in neurotransmitter modulation.
  • Sulfonyl group : Often associated with increased solubility and bioavailability.
  • Piperidine ring : Known for its role in various biological activities, including acting as a neurotransmitter modulator.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its pharmacological effects and potential therapeutic uses.

1. Neurotransmitter Modulation

Research indicates that compounds with similar structures often exhibit activity at dopamine and serotonin receptors. For instance, studies have shown that derivatives of piperidine can act as allosteric modulators of serotonin transporters (SERT) and dopamine transporters (DAT), suggesting that this compound may also influence these systems .

2. Antioxidant Properties

The compound may possess antioxidant properties due to the presence of the hydroxyl group on the tetrahydroquinoline structure. This has been demonstrated in related compounds which showed significant antioxidant activity in vitro .

3. Enzymatic Inhibition

Preliminary studies suggest that this compound could inhibit certain enzymes involved in metabolic pathways. For example, similar piperidine derivatives have been evaluated for their efficacy as α-glucosidase inhibitors, which are important in managing diabetes .

Case Studies and Research Findings

StudyFindings
Study on Piperidine Derivatives Identified several derivatives with significant antimicrobial activity against bacterial strains. The mechanism involved inhibition of key metabolic enzymes.
Neurotransmitter Activity Study Demonstrated that related compounds can effectively bind to D2 and D3 dopamine receptors with low EC50 values, indicating potential for treating disorders like Parkinson's disease.
Antioxidant Activity Assessment Found that certain analogs exhibited potent antioxidant effects, suggesting a protective role against oxidative stress in neuronal cells.

Q & A

What are the common synthetic pathways for (2R,4R)-1-(((1-Hydroxy-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)-4-methylpiperidine-2-carboxylic acid?

Level: Basic
Methodological Answer:
Synthesis typically involves multi-step strategies:

  • Decarboxylation-Alkylation : Use nucleophiles like 1-phenyl-1-trimethylsiloxyethylene to introduce ketone groups, followed by purification via rotary chromatography (hexanes/EtOAc gradients) .
  • Ester Hydrolysis : Methyl ester intermediates (e.g., methyl piperidine carboxylates) are hydrolyzed under acidic or basic conditions. For example, methyl esters are treated with HCl or NaOH to yield carboxylic acids .
  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl or amine functionalities during reactive steps .

How can the stereochemistry of this compound be confirmed?

Level: Basic
Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in solvents like hexanes/EtOAc and analyzing diffraction patterns .
  • NMR Spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{HH}) for vicinal protons in piperidine or tetrahydroquinoline rings to determine axial/equatorial preferences .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H with mobile phases containing methanol, water, and tetrabutylammonium hydroxide (pH 5.5) .

What advanced strategies optimize reaction yields for this compound?

Level: Advanced
Methodological Answer:

  • Bayesian Optimization : Algorithmically screen reaction parameters (temperature, solvent ratios, catalysts) to maximize yield. For example, optimize nucleophile equivalents or residence time in alkylation steps .
  • Design of Experiments (DoE) : Use fractional factorial designs to identify critical variables (e.g., pH, reagent purity) affecting key steps like sulfonation or arginine coupling .

How are impurities and stereoisomers analyzed during synthesis?

Level: Advanced
Methodological Answer:

  • HPLC-MS with Ion-Pairing Reagents : Use mobile phases containing 0.2 M sodium phosphate and 0.4 M tetrabutylammonium hydroxide (pH 5.5) to resolve sulfonate or carboxylate impurities. Monitor mass transitions for characteristic fragments (e.g., m/z 748.82 for amoxicilloic acid dimers) .
  • Epimer Separation : Adjust chromatographic conditions (e.g., gradient elution with acetonitrile/water) to separate co-eluting stereoisers, particularly at chiral centers in the piperidine ring .

What handling protocols ensure stability of this hygroscopic compound?

Level: Advanced
Methodological Answer:

  • Storage : Keep under inert atmosphere (argon or nitrogen) at -20°C in amber vials to prevent oxidation of the tetrahydroquinoline hydroxyl group .
  • Lyophilization : For aqueous formulations, freeze-dry the compound with cryoprotectants (e.g., trehalose) to maintain solubility and prevent hydrolysis .

Which spectroscopic techniques are critical for structural characterization?

Level: Basic
Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+^+ for C₃₂H₄₀N₆O₁₁S₂: 748.82) .
  • FT-IR Spectroscopy : Identify sulfonyl (S=O, ~1350 cm1^{-1}) and carboxylic acid (C=O, ~1700 cm1^{-1}) groups to validate functionalization .
  • 2D NMR (COSY, HSQC) : Assign proton-proton correlations in the piperidine and tetrahydroquinoline rings, focusing on NOE interactions to confirm stereochemistry .

How can computational modeling predict biological interactions of this compound?

Level: Advanced
Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes with arginine-binding pockets). Validate with free energy calculations (MM-PBSA) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites (e.g., sulfonyl group nucleophilicity) .

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